molecular formula C19H14FNO3 B13422289 Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- CAS No. 50332-12-2

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)-

Cat. No.: B13422289
CAS No.: 50332-12-2
M. Wt: 323.3 g/mol
InChI Key: LRHITLXORUKBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a fused ring system with indole and dioxole moieties, as well as a tetrahydroindole ring substituted with a p-fluorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the dioxole ring and the tetrahydroindole ring. The final step involves the addition of the p-fluorobenzoyl group. Common reagents used in these reactions include halogenated solvents, strong acids or bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with fused ring systems, such as:

    Indole derivatives: Compounds with an indole core structure.

    Dioxole derivatives: Compounds containing a dioxole ring.

    Fluorobenzoyl derivatives: Compounds with a fluorobenzoyl substituent.

Uniqueness

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-fluorobenzoyl)- is unique due to its specific combination of fused ring systems and substituents. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

50332-12-2

Molecular Formula

C19H14FNO3

Molecular Weight

323.3 g/mol

IUPAC Name

4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H14FNO3/c20-12-6-4-11(5-7-12)19(22)21-15-3-1-2-13(15)14-8-17-18(9-16(14)21)24-10-23-17/h4-9H,1-3,10H2

InChI Key

LRHITLXORUKBQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C3=CC4=C(C=C23)OCO4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.